N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been widely studied for its potential therapeutic applications in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Paracetamol Metabolism and Genetic Differences
Research has highlighted the complex metabolism of paracetamol (acetaminophen), which shares functional group characteristics with the compound . The study by Zhao and Pickering (2011) delves into the metabolic pathways of paracetamol, including glucuronidation and sulfation, and the role of genetic differences in enzyme genotypes that may influence susceptibility to toxicity and efficacy in therapeutics. This research could provide a basis for understanding how structural variations, like those in "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide," might affect metabolic processing and pharmacological effects (Li-zi Zhao & G. Pickering, 2011).
Environmental Contaminants and Analytical Methods
The study by Lange, Scheurer, and Brauch (2012) focuses on artificial sweeteners as emerging environmental contaminants, providing insight into analytical methods for detecting such compounds in water. This research is relevant for understanding the environmental impact and detection methodologies that could be applicable to studying the environmental fate of "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (F. Lange, M. Scheurer, & H. Brauch, 2012).
Clinical Pharmacokinetics and Pharmacodynamics
Peltoniemi et al. (2016) review the pharmacokinetics and pharmacodynamics of ketamine, a compound with distinct pharmacological actions, including its metabolism by cytochrome P450 enzymes. This study sheds light on the importance of metabolic pathways and enzyme interactions in determining the pharmacological profiles of complex molecules, which could be considered when studying "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (Marko Peltoniemi et al., 2016).
Hepatotoxicity and Drug Safety
Barkin, Barkin, and Barkin (2006) critically review the weak opioid analgesic propoxyphene, discussing its pharmacokinetics, pharmacodynamics, and associated safety concerns, including hepatotoxicity. Understanding the toxicological profile and safety concerns of pharmacologically active compounds is crucial for their therapeutic application and could be relevant for assessing the safety of "N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide" (R. Barkin, S. Barkin, & D. Barkin, 2006).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIBPXTEWIGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.